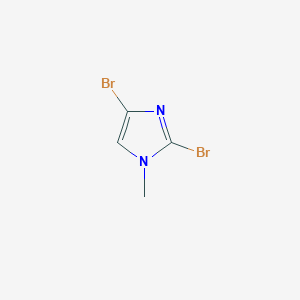

2,4-Dibromo-1-methyl-1H-imidazole

Description

The exact mass of the compound 2,4-Dibromo-1-methyl-1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dibromo-1-methyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-1-methyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2/c1-8-2-3(5)7-4(8)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZBHYJUCHWPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428402 | |

| Record name | 2,4-Dibromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53857-60-6 | |

| Record name | 2,4-Dibromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Dibrominated Imidazole Scaffold

An In-depth Technical Guide to 2,4-Dibromo-1-methyl-1H-imidazole: Properties, Synthesis, and Reactivity

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds are paramount. Among these, the imidazole ring is a "privileged structure," a core motif found in essential biomolecules like the amino acid histidine and the neurotransmitter histamine[1]. Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone for designing enzyme inhibitors and receptor antagonists[2]. The strategic introduction of halogen atoms, particularly bromine, onto this scaffold transforms it into a versatile and powerful building block.

2,4-Dibromo-1-methyl-1H-imidazole is a prime example of such a functionalized intermediate. The presence of two bromine atoms at distinct positions (C2 and C4) provides reactive handles for sequential, regioselective functionalization through modern cross-coupling chemistry[3][4]. This allows for the systematic and efficient construction of complex molecular architectures, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery campaigns[3]. The N-methyl group not only protects the imidazole nitrogen from undesired side reactions but also modulates the molecule's solubility and electronic properties.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties, synthesis, and, most critically, the reactive behavior of 2,4-Dibromo-1-methyl-1H-imidazole. We will explore the causality behind experimental choices and provide validated protocols to empower its effective use in the laboratory.

Core Chemical and Physical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis. These parameters dictate choices regarding solvents, reaction temperatures, and purification methods. The core properties of 2,4-Dibromo-1-methyl-1H-imidazole are summarized below.

| Property | Data | Source(s) |

| CAS Number | 53857-60-6 | [5][6][7][8] |

| Molecular Formula | C₄H₄Br₂N₂ | [6][8][9] |

| Molecular Weight | 239.90 g/mol | [6][8][9] |

| Appearance | White to light yellow solid | [3][4] |

| Purity | Typically ≥98% (Commercial) | [8] |

| Topological Polar Surface Area (TPSA) | 17.82 Ų | [8] |

| LogP | 1.9451 | [8] |

Synthesis Pathway: A Regioselective Approach

The synthesis of 2,4-Dibromo-1-methyl-1H-imidazole often involves a multi-step process starting from a more readily available precursor. A common and logical strategy involves the exhaustive bromination of N-methylimidazole followed by selective debromination. This approach is advantageous as it leverages the high reactivity of the imidazole ring towards electrophilic substitution and controls the final regiochemistry through a reductive step.

A plausible synthesis route is adapted from protocols for similar brominated imidazoles[10].

Step 1: Exhaustive Bromination to 2,4,5-Tribromo-1-methyl-1H-imidazole The first step is the tribromination of 1-methylimidazole. Acetic acid is a suitable solvent that also activates the bromine. Sodium acetate is used as a base to buffer the HBr generated during the reaction.

-

Rationale: The imidazole ring is highly activated towards electrophilic aromatic substitution. Using an excess of bromine under these conditions ensures complete bromination at all available positions (C2, C4, and C5) to yield the tribromo-intermediate[10].

Step 2: Selective Reductive Debromination The key to obtaining the desired 2,4-dibromo isomer is the regioselective removal of the bromine atom at the C5 position. This is typically achieved using a mild reducing agent like sodium sulfite in refluxing water.

-

Rationale: The bromine atom at the C5 position of a 1-methyl-2,4,5-tribromoimidazole is the most susceptible to nucleophilic attack and subsequent reduction. This difference in reactivity allows for its selective removal, leaving the more stable C2 and C4 bromines intact[10]. The difference in reactivity stems from the electronic properties of the imidazole ring positions.

Caption: Synthetic pathway for 2,4-Dibromo-1-methyl-1H-imidazole.

Chemical Reactivity and Synthetic Utility

The synthetic power of 2,4-Dibromo-1-methyl-1H-imidazole lies in the differential reactivity of its two bromine atoms. This allows for its use as a scaffold upon which two different substituents can be built in a controlled, stepwise manner. The primary reactions leveraging this reactivity are palladium-catalyzed cross-coupling reactions.

Regioselectivity in Cross-Coupling Reactions

In palladium-catalyzed reactions like Suzuki-Miyaura and Stille couplings, the C2-Br bond is generally more reactive than the C4-Br bond.

-

Mechanistic Rationale: The C2 position (between the two nitrogen atoms) is more electron-deficient than the C4 or C5 positions. This heightened electrophilicity makes the C2-Br bond more susceptible to oxidative addition to the Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles[11]. This inherent reactivity difference is the key to performing selective mono-functionalization at the C2 position by using one equivalent of the coupling partner under carefully controlled conditions.

Caption: Regioselective functionalization workflow.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C-C bonds, coupling an organoboron reagent with an organic halide[12][13]. Its tolerance of a wide range of functional groups and generally mild conditions make it ideal for complex molecule synthesis[13].

Protocol: Selective Mono-Arylation at the C2 Position

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-Dibromo-1-methyl-1H-imidazole (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.5 eq.).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Expert Insight: The addition of water is crucial in the Suzuki reaction. It helps to dissolve the inorganic base and facilitates the transmetalation step by promoting the formation of the active boronate species[12].

-

-

Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the 2-aryl-4-bromo-1-methyl-1H-imidazole.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Cross-Coupling

The Stille reaction couples an organic halide with an organotin compound (organostannane) and is also catalyzed by palladium[14][15]. It is particularly valuable because organostannanes are stable to air and moisture and are compatible with a vast array of functional groups[16]. However, the toxicity of tin reagents is a significant drawback[17].

Protocol: Stille Coupling for Alkynyl or Aryl Introduction

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2,4-Dibromo-1-methyl-1H-imidazole (1.0 eq.), the organostannane reagent (e.g., tributyl(phenylethynyl)stannane, 1.2 eq.), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq.), and a copper(I) salt such as CuI (0.1 eq.) in a suitable flask.

-

Expert Insight: The addition of a copper(I) co-catalyst can significantly accelerate the transmetalation step, especially for less reactive stannanes, in what is often referred to as a Stille-Kelly coupling variation[14].

-

-

Solvent Addition: Add a degassed aprotic polar solvent like DMF or NMP.

-

Reaction Execution: Heat the mixture to 80-120 °C and monitor by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of KF. The fluoride ions effectively scavenge the tin byproducts by forming insoluble fluorostannates, which can be removed by filtration.

-

Purification: Further purify the filtrate by standard extraction and column chromatography.

Lithiation and Transmetalation

For functionalization that cannot be achieved via cross-coupling, direct metalation offers an alternative pathway. Halogen-lithium exchange can be performed on the C-Br bonds, typically using an organolithium reagent like n-butyllithium at low temperatures.

-

Regiocontrol: The C2-Br bond is again more susceptible to halogen-lithium exchange than the C4-Br bond due to the inductive effect of the adjacent nitrogen atoms, which stabilizes the resulting carbanion. This allows for selective lithiation at C2.

-

Synthetic Utility: The resulting lithiated imidazole is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides). Alternatively, the organolithium intermediate can undergo transmetalation with other metals (e.g., Zn, B, Mg) to generate different organometallic reagents for subsequent reactions[18].

Applications in Drug Discovery and Materials Science

2,4-Dibromo-1-methyl-1H-imidazole is not an end product but a critical starting point for creating high-value compounds.

-

Kinase Inhibitors: The imidazole scaffold is a proven platform for developing kinase inhibitors for oncology[19]. The dibrominated intermediate allows for the introduction of different aryl or heteroaryl groups at the C2 and C4 positions to probe the ATP-binding pocket of target kinases.

-

Antimicrobial Agents: Halogenated imidazoles are known to possess significant antibacterial and antifungal properties[19][20]. This building block can be used to synthesize novel libraries of compounds for screening against pathogenic microbes.

-

Organic Electronics: The rigid, electron-rich nature of the imidazole core makes it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The dibromo functionality allows for the extension of conjugation through cross-coupling, tuning the electronic and photophysical properties of the final material[3].

Conclusion

2,4-Dibromo-1-methyl-1H-imidazole is a synthetically powerful and versatile building block. Its value is derived not just from the presence of the privileged imidazole core but from the differential reactivity of its two bromine atoms. A thorough understanding of its properties and the principles of regioselective cross-coupling chemistry enables researchers to unlock its full potential. By providing controlled, stepwise access to disubstituted imidazoles, this reagent serves as a critical tool for accelerating innovation in the discovery of new pharmaceuticals and advanced functional materials.

References

-

Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

methyl 2,4-dibromo-1H-imidazole-5-carboxylate. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block. (n.d.). Oceanchem Group Limited. Retrieved January 5, 2026, from [Link]

-

Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. (n.d.). Oceanchem Group Limited. Retrieved January 5, 2026, from [Link]

-

2,5-Dibromo-1-methyl-1H-imidazole. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

2,4-Dibromo-1H-imidazole. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synfacts. Retrieved January 5, 2026, from [Link]

-

Stille reaction. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 5, 2026, from [Link]

-

Stille Coupling. (2023). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

Stille Cross-Coupling. (n.d.). J&K Scientific LLC. Retrieved January 5, 2026, from [Link]

-

synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. (2005). Semantic Scholar. Retrieved January 5, 2026, from [Link]

-

Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved January 5, 2026, from [Link]

-

Electronic Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

Regioselective Electrophilic Addition to Propargylic B(MIDA)s Enabled by β‐Boron Effect. (2023). Wiley Online Library. Retrieved January 5, 2026, from [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

A general route to 4-substituted imidazoles. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Tandem Intramolecular Carbolithiation—Transmetalation: From Lithium to Copper or Boron Chemistry. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Regioselective synthesis of 1,4-disubstituted imidazoles. (n.d.). RSC Publishing. Retrieved January 5, 2026, from [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (n.d.). Der Pharma Chemica. Retrieved January 5, 2026, from [Link]

-

A REGIOSELECTIVE SYNTHESIS OF IMIDAZOTHIAZOLOTRIAZINES BASED ON THE CYCLIZATION OF IMIDAZOTRIAZINETHIONES WITH PHENACYL BROMIDES. (2022). Chemistry of Heterocyclic Compounds. Retrieved January 5, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]

- 3. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 5. 53857-60-6|2,4-Dibromo-1-methyl-1H-imidazole|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. 2,4-DIBROMO-1-METHYL-1H-IMIDAZOLE | 53857-60-6 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. 2,5-Dibromo-1-methyl-1H-imidazole | C4H4Br2N2 | CID 2773360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 14. Stille reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. jk-sci.com [jk-sci.com]

- 17. Stille Coupling [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

physical properties of 2,4-Dibromo-1-methyl-1H-imidazole

An In-depth Technical Guide to the Physical Properties of 2,4-Dibromo-1-methyl-1H-imidazole

This guide provides a comprehensive overview of the core , a key heterocyclic building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established analytical principles to offer a practical and in-depth resource.

Introduction

2,4-Dibromo-1-methyl-1H-imidazole (CAS No. 53857-60-6) is a disubstituted imidazole derivative. The strategic placement of two bromine atoms on the imidazole ring creates a versatile scaffold for synthetic transformations, particularly in metal-catalyzed cross-coupling reactions. The N-methyl group prevents deprotonation and participation in certain reactions, thereby directing functionalization to the C-Br bonds. An accurate understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.

Core Physicochemical Identifiers

The fundamental properties of a compound are its identity card. These parameters are the first point of reference for any experimental design, from calculating molar equivalents to selecting appropriate analytical techniques.

| Property | Value | Source(s) |

| CAS Number | 53857-60-6 | [1][2][3] |

| Molecular Formula | C₄H₄Br₂N₂ | [1][2][4] |

| Molecular Weight | 239.90 g/mol | [1][2][4] |

| Appearance | Solid | [5] |

| Melting Point | 74-76 °C | [3] |

| Purity (Typical) | ≥98% | [2][5] |

Thermal Properties: Melting and Boiling Point

Thermal characteristics are critical indicators of a compound's purity and define the temperature ranges for safe handling and reaction conditions.

Melting Point

The melting point is a robust indicator of purity for crystalline solids.[6] Pure compounds typically exhibit a sharp melting range (0.5-1.0 °C), whereas impurities lead to a depressed and broader melting range. The experimentally reported melting point for 2,4-Dibromo-1-methyl-1H-imidazole is 74-76 °C [3].

This method provides a precise determination of the melting range and is a standard technique for purity assessment in organic chemistry.[7]

Causality in Experimental Design: The choice of a slow heating rate (~2 °C/min) near the expected melting point is crucial. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to erroneously wide and inaccurate melting ranges. Packing the sample as a fine powder ensures uniform heat transfer through the solid.[6]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry.[6] Crush a small amount of the crystalline solid into a fine powder on a watch glass.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the powder into the bottom of the tube, aiming for a sample height of 2-3 mm.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a Mel-Temp apparatus or similar device.[8]

-

Rapid Initial Run (Optional): If the approximate melting point is unknown, perform a quick determination by heating rapidly to establish a rough range. Allow the apparatus to cool before a precise measurement.

-

Precise Determination: Heat the block at a steady, slow rate (1-2 °C per minute) once the temperature is within 15-20 °C of the expected melting point.

-

Data Recording: Record the temperature (T₁) at which the first drop of liquid appears. This is the initial melting point. Record the temperature (T₂) at which the last crystal melts. This is the final melting point. The melting range is T₁ - T₂.

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point

Field Insight: For compounds of this nature, boiling point is typically determined under reduced pressure (vacuum distillation). This allows the liquid-to-gas phase transition to occur at a much lower temperature, mitigating the risk of thermal decomposition. If required, a micro-boiling point determination using a Thiele tube under vacuum would be the appropriate method.[9]

This method is ideal for small sample quantities and provides a reliable boiling point measurement.[9]

Causality in Experimental Design: An inverted capillary tube is used to trap a small amount of air. As the sample is heated, this air expands and is replaced by the sample's vapor. A continuous stream of bubbles indicates that the vapor pressure of the sample exceeds the surrounding atmospheric pressure.[10] The true boiling point is observed upon cooling, when the external pressure and the sample's vapor pressure are in equilibrium, causing the liquid to be drawn back into the capillary.[10][11]

Step-by-Step Methodology:

-

Apparatus Assembly: Add 0.5-1 mL of the sample to a small test tube. Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Thermometer Attachment: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.[9]

-

Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the top arm of the tube.

-

Observation: Heat the side arm of the Thiele tube gently with a microburner.[9] Observe the capillary tube. When a rapid and continuous stream of bubbles emerges from the capillary's open end, stop heating.

-

Data Recording: Allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. Record this temperature and the ambient barometric pressure.

Solubility Profile

Solubility is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[12]

-

Structure-Solubility Analysis: 2,4-Dibromo-1-methyl-1H-imidazole possesses a polar imidazole core. However, the two large, nonpolar bromine atoms and the methyl group significantly increase its lipophilicity and reduce its overall polarity compared to unsubstituted imidazole.

-

Expected Solubility:

-

Water: Expected to have very low solubility due to the hydrophobic nature of the dibromo-substituents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to be soluble, as these solvents can interact with the polar imidazole ring.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble. The related isomer, 4,5-dibromo-1-methyl-1H-imidazole, is reported to be soluble in dichloromethane.[13]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have limited to moderate solubility.

-

This protocol provides a rapid assessment of solubility in various solvents, which is essential for selecting appropriate solvents for reactions, extractions, and chromatography.

Causality in Experimental Design: A standardized solute-to-solvent ratio (e.g., ~25 mg per 0.75 mL) provides a consistent basis for comparison.[14] Vigorous shaking is necessary to overcome activation energy barriers to dissolution and ensure the system reaches equilibrium, or a state close to it, for an accurate assessment.

Step-by-Step Methodology:

-

Preparation: Dispense approximately 20-30 mg of the compound into a series of labeled small test tubes.

-

Solvent Addition: Add 1 mL of a chosen solvent to the first test tube.

-

Mixing: Stopper and shake the test tube vigorously for 30-60 seconds.

-

Observation: Allow the mixture to stand and observe.

-

Soluble: The solid completely disappears, forming a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

Repeat: Repeat steps 2-4 for a range of solvents of varying polarities (e.g., water, methanol, acetone, dichloromethane, toluene, hexane).

Caption: Qualitative solubility testing workflow.

Spectroscopic Characterization

While experimentally obtained spectra for 2,4-Dibromo-1-methyl-1H-imidazole are not widely published, its structure allows for the prediction of key spectroscopic features.

Mass Spectrometry (MS)

Predicted mass-to-charge ratios (m/z) for various adducts have been calculated, which are invaluable for confirming the compound's presence in mass spectrometry analyses.[15]

| Adduct | Predicted m/z |

| [M+H]⁺ | 238.88139 |

| [M+Na]⁺ | 260.86333 |

| [M-H]⁻ | 236.86683 |

Expert Insight: The isotopic pattern will be highly characteristic due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a cluster of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive signature for dibrominated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple.

-

A singlet corresponding to the single proton on the imidazole ring (H-5). Based on related imidazole structures, this peak would likely appear in the δ 7.0-7.6 ppm region.[16]

-

A singlet for the three protons of the N-methyl group. This peak would be expected further upfield, likely in the δ 3.8-4.2 ppm region.[16]

-

-

¹³C NMR: Four distinct signals are expected.

-

Two signals for the bromine-substituted carbons (C-2 and C-4).

-

One signal for the unsubstituted carbon (C-5).

-

One signal for the N-methyl carbon, which would be the most upfield signal.

-

Infrared (IR) Spectroscopy

-

C-H stretching: Aromatic C-H stretching from the imidazole ring would be expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

-

C=N and C=C stretching: The imidazole ring stretching vibrations would typically appear in the 1450-1600 cm⁻¹ region.

-

C-Br stretching: A strong absorption corresponding to the carbon-bromine bonds would be expected in the fingerprint region, typically between 500-650 cm⁻¹.

Safety and Handling

While specific hazard data for 2,4-Dibromo-1-methyl-1H-imidazole is limited, data for the parent compound, 2,4-Dibromo-1H-imidazole, provides a strong basis for handling precautions.[17] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[17]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Commercial suppliers recommend storage in an inert atmosphere at 2-8°C, suggesting the compound may be sensitive to air or moisture over time.[1]

References

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved January 5, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 5, 2026, from [Link]

-

ASTM E324-23, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, ASTM International, West Conshohocken, PA, 2023,

-

Measuring a Boiling Point. (n.d.). Utah Tech University. Retrieved January 5, 2026, from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 5, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts. Retrieved January 5, 2026, from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved January 5, 2026, from [Link]

-

CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE. Retrieved January 5, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 5, 2026, from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

¹H NMR spectra of imidazole derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Video: Boiling Points - Procedure. (2020). JoVE. Retrieved January 5, 2026, from [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved January 5, 2026, from [Link]

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Video: Boiling Points - Concept. (2020). JoVE. Retrieved January 5, 2026, from [Link]

-

13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940). (n.d.). Human Metabolome Database. Retrieved January 5, 2026, from [Link]

-

4,5-Dibromo-1-methyl-1H-imidazole. (n.d.). Quinoline. Retrieved January 5, 2026, from [Link]

-

2,4-dibromo-1-methyl-1h-imidazole (C4H4Br2N2). (n.d.). PubChemLite. Retrieved January 5, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). (n.d.). Human Metabolome Database. Retrieved January 5, 2026, from [Link]

-

2,4-Dibromo-1H-imidazole | C3H2Br2N2 | CID 7204871. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

2,4-Dibromo-1-methyl-1H-imidazole. (n.d.). ChemBK. Retrieved January 5, 2026, from [Link]

-

Imidazole. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Supporting Information for Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

Color, Melting Points and Physical appearance of the imidazole (1)--(3). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Solubility of imidazoles in various solvents. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Chemical Properties of 1H-Imidazole, 1-methyl- (CAS 616-47-7). (n.d.). Cheméo. Retrieved January 5, 2026, from [Link]

-

(PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2004). ResearchGate. Retrieved January 5, 2026, from [Link]

-

1-Methylimidazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]

Sources

- 1. 53857-60-6|2,4-Dibromo-1-methyl-1H-imidazole|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. 2,4-Dibromo-1-methyl-1H-imidazole | CymitQuimica [cymitquimica.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. store.astm.org [store.astm.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. chem.ws [chem.ws]

- 13. 4,5-Dibromo-1-methyl-1H-imidazole | Chemical Properties, Uses, Safety Data & Reliable Supplier China [quinoline-thiophene.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. PubChemLite - 2,4-dibromo-1-methyl-1h-imidazole (C4H4Br2N2) [pubchemlite.lcsb.uni.lu]

- 16. rsc.org [rsc.org]

- 17. 2,4-Dibromo-1H-imidazole | C3H2Br2N2 | CID 7204871 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: A Versatile Scaffold in Modern Chemistry

An In-depth Technical Guide to the Structural Analysis of 2,4-Dibromo-1-methyl-1H-imidazole

2,4-Dibromo-1-methyl-1H-imidazole is a halogenated heterocyclic compound that serves as a pivotal building block in contemporary chemical synthesis. The imidazole ring itself is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs and biologically active molecules.[1][2] The strategic placement of two bromine atoms on the 1-methylimidazole core imparts unique reactivity, making this compound an exceptionally valuable intermediate for creating complex molecular architectures.[3][4]

The bromine atoms act as versatile synthetic handles, enabling researchers to introduce a wide array of functional groups through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[3] This capability allows for the systematic exploration of structure-activity relationships (SAR) essential in drug discovery and the development of advanced materials. This guide provides a comprehensive technical overview of the synthesis, purification, and detailed structural elucidation of 2,4-dibromo-1-methyl-1H-imidazole, designed for researchers, scientists, and professionals in the field of drug development.

Synthesis and Purification: From Precursor to High-Purity Intermediate

The synthesis of 2,4-dibromo-1-methyl-1H-imidazole is a multi-step process that begins with the readily available precursor, 1-methylimidazole, followed by a controlled bromination reaction.

Part 1: Synthesis of 1-Methylimidazole

The most common industrial and laboratory-scale synthesis of 1-methylimidazole involves the direct methylation of imidazole.[5][6][7] An acid-catalyzed reaction with methanol is a cost-effective industrial method, proceeding via a nucleophilic substitution mechanism where the acid protonates the methanol's hydroxyl group, creating a good leaving group (water) and allowing the imidazole to act as a nucleophile.[5]

A typical laboratory-scale synthesis involves the deprotonation of imidazole with a base like sodium hydride, followed by methylation with an agent such as methyl iodide.[6]

Part 2: Bromination of 1-Methylimidazole

The introduction of bromine atoms onto the 1-methylimidazole ring occurs via an electrophilic aromatic substitution mechanism.[8] The choice of brominating agent is critical for controlling the regioselectivity and degree of bromination. While molecular bromine (Br₂) can be used, it often leads to a mixture of mono-, di-, and tri-substituted products, including the 2,4,5-tribromo derivative.[9][10][11]

For a more controlled reaction to selectively yield the dibromo product, N-bromosuccinimide (NBS) is often the preferred reagent, offering superior regioselectivity.[8] The reaction is typically performed in a suitable solvent like acetic acid or acetonitrile.[8][11] The electron-donating methyl group at the N1 position activates the imidazole ring towards electrophilic attack, with the C5, C4, and C2 positions being the most reactive, in that order.[10] Careful control of stoichiometry (using approximately two equivalents of the brominating agent) is essential to favor the formation of the 2,4-dibromo isomer.[9]

Experimental Protocol: Synthesis and Purification

The following protocol is a representative method for the synthesis of 2,4-dibromo-1-methyl-1H-imidazole.

Materials:

-

1-Methylimidazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.1 eq)

-

Acetonitrile (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluents)

Procedure:

-

Reaction Setup: A round-bottom flask is charged with 1-methylimidazole and acetonitrile under an inert atmosphere (e.g., nitrogen). The solution is cooled to 0 °C in an ice bath.

-

Bromination: N-bromosuccinimide is added portion-wise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. The mixture is then diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford 2,4-dibromo-1-methyl-1H-imidazole as a solid.[12]

Core Structural Analysis

A multi-technique approach is essential for the unambiguous structural confirmation of 2,4-dibromo-1-methyl-1H-imidazole. This involves a combination of spectroscopic methods and, when possible, X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the covalent structure of the molecule in solution.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The N-methyl group (CH₃) will appear as a sharp singlet. The only remaining proton on the imidazole ring is at the C5 position, which will also appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing bromine atoms.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon skeleton. Four distinct signals are expected: one for the N-methyl carbon and three for the imidazole ring carbons (C2, C4, and C5). The carbons directly bonded to the electronegative bromine atoms (C2 and C4) will be shifted significantly downfield compared to the unsubstituted 1-methylimidazole.[13]

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.7 - 3.9 | Singlet | N-CH₃ |

| ¹H | ~7.2 - 7.4 | Singlet | C5-H |

| ¹³C | ~35 - 38 | Quartet (in ¹H coupled) | N-CH₃ |

| ¹³C | ~110 - 115 | Singlet | C2-Br |

| ¹³C | ~120 - 125 | Singlet | C4-Br |

| ¹³C | ~128 - 132 | Doublet (in ¹H coupled) | C5-H |

Note: Predicted values are based on general principles and data from related imidazole derivatives. Actual values may vary depending on the solvent and experimental conditions.[13][14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental formula. For 2,4-dibromo-1-methyl-1H-imidazole (C₄H₄Br₂N₂), the most telling feature will be the isotopic pattern of the molecular ion (M⁺). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks:

-

[M]⁺: Containing two ⁷⁹Br atoms.

-

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom.

-

[M+4]⁺: Containing two ⁸¹Br atoms.

The relative intensity of these peaks is expected to be approximately 1:2:1, which is a definitive signature for a dibrominated compound.

Table 2: Predicted Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Relative Abundance |

|---|---|---|---|

| [M]⁺ | C₄H₄⁷⁹Br₂N₂ | 237.8741 | ~100% |

| [M+2]⁺ | C₄H₄⁷⁹Br⁸¹BrN₂ | 239.8721 | ~197% |

| [M+4]⁺ | C₄H₄⁸¹Br₂N₂ | 241.8699 | ~97% |

Note: The molecular formula is C₄H₄Br₂N₂ and the monoisotopic mass is 237.8741 Da.[15][16]

X-ray Crystallography

Reactivity and Applications in Drug Development

The primary utility of 2,4-dibromo-1-methyl-1H-imidazole in research and development stems from its capacity to undergo selective functionalization at the C2 and C4 positions.

This controlled, stepwise functionalization is invaluable in medicinal chemistry for building libraries of compounds.[3] By introducing different aryl, heteroaryl, alkyl, or amino groups, chemists can fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.[4] The imidazole core is a key feature in many kinase inhibitors, and this dibrominated intermediate serves as an excellent starting point for synthesizing novel candidates for anticancer therapies.[1][18] Furthermore, imidazole derivatives have a broad range of documented biological activities, including antibacterial, antifungal, and antiviral properties, making this scaffold a promising platform for developing new therapeutic agents.[2][19]

Conclusion

The structural analysis of 2,4-dibromo-1-methyl-1H-imidazole requires a synergistic application of modern analytical techniques. NMR spectroscopy defines its covalent framework, mass spectrometry confirms its elemental composition with a characteristic isotopic signature, and X-ray crystallography can provide ultimate proof of its three-dimensional structure. The true value of this compound lies not just in its structure, but in its potential. As a highly versatile and reactive intermediate, it empowers scientists to construct novel and complex molecules, driving innovation in the continuous search for new and more effective therapeutics.

References

- An In-Depth Technical Guide to the Synthesis of 1-Methylimidazole from Imidazole and Methanol. Benchchem.

-

1-Methylimidazole. Wikipedia. Available from: [Link]

-

Murray, J.I., & Spivey, A.C. (2016). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses, 93, 331-340. Available from: [Link]

-

Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). ResearchGate. Available from: [Link]

- Representative synthesis and synthetic notes Preparation of [(1-methylimidazole)(trimethylamine)BH2]+ I-.

-

Boulton, B.E., & Coller, B.A.W. (1974). Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. II. Aqueous Bromination of Imidazole, 1-Methylimidazole and 2-Methylimidazole. Australian Journal of Chemistry, 27(11), 2331-2341. Available from: [Link]

-

Supporting Information for "A New Class of Imidazolium Based Liquid-Crystalline Ionic Liquids". The Royal Society of Chemistry. Available from: [Link]

-

Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. ResearchGate. Available from: [Link]

-

2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. Intermediates. Available from: [Link]

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available from: [Link]

-

13C NMR Spectrum (1D, 100 MHz, D2O, predicted) for 1-Methylimidazole. Human Metabolome Database. Available from: [Link]

-

2,4-dibromo-1-methyl-1h-imidazole (C4H4Br2N2). PubChemLite. Available from: [Link]

- Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction".

-

2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block. Intermediates. Available from: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) for Imidazole. Human Metabolome Database. Available from: [Link]

-

Calo, V., et al. (1980). Direct monobromination of imidazole and N-methylimidazole. Journal of the Chemical Society, Perkin Transactions 1, 2567-2568. Available from: [Link]

-

4,5-Dibromo-1-methyl-1H-imidazole. PubChem. Available from: [Link]

-

2,4-Dibromo-1H-imidazole. PubChem. Available from: [Link]

-

2,4-Dibromo-1-methyl-1H-imidazole. ChemBK. Available from: [Link]

-

Supporting Information for "Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles". The Royal Society of Chemistry. Available from: [Link]

-

1H-Imidazole, 1-methyl-. NIST WebBook. Available from: [Link]

- The Role of Imidazole Derivatives in Modern Drug Discovery.

-

Chopra, P. N., & Sahu, J. K. (2020). Biological Significance of Imidazole-based Analogues in New Drug Development. Current drug discovery technologies, 17(5), 574–584. Available from: [Link]

-

2,4-dibromo-1-(tert-butyl)-1H-imidazole. PubChem. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 7. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]

- 8. Buy 4-M-Bromophenyl-1-methylimidazole [smolecule.com]

- 9. connectsci.au [connectsci.au]

- 10. researchgate.net [researchgate.net]

- 11. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. scbt.com [scbt.com]

- 16. PubChemLite - 2,4-dibromo-1-methyl-1h-imidazole (C4H4Br2N2) [pubchemlite.lcsb.uni.lu]

- 17. 4,5-Dibromo-1-methyl-1H-imidazole | C4H4Br2N2 | CID 2773362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. thieme-connect.com [thieme-connect.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2,4-Dibromo-1-methyl-1H-imidazole: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-Dibromo-1-methyl-1H-imidazole, a key building block in medicinal chemistry and pharmaceutical development. The document delves into the primary synthetic strategies, with a focus on the direct electrophilic bromination of 1-methylimidazole. It offers a detailed examination of the critical starting materials, the mechanistic principles governing regioselectivity, and a step-by-step experimental protocol. Furthermore, this guide addresses potential challenges, purification techniques, and provides essential characterization data to ensure the successful and reproducible synthesis of the target compound.

Introduction: The Significance of 2,4-Dibromo-1-methyl-1H-imidazole

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds. The introduction of bromine atoms onto the imidazole ring provides valuable handles for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs. 2,4-Dibromo-1-methyl-1H-imidazole, with its specific substitution pattern, serves as a versatile intermediate for the synthesis of targeted therapeutics, including kinase inhibitors and other novel bioactive agents.

Core Synthetic Strategy: Electrophilic Bromination of 1-Methylimidazole

The most direct and commonly employed route to 2,4-Dibromo-1-methyl-1H-imidazole is the electrophilic aromatic substitution of 1-methylimidazole. This section will explore the key components and considerations of this approach.

Primary Starting Material: 1-Methylimidazole

1-Methylimidazole is the foundational starting material for this synthesis. Its commercial availability and relatively low cost make it an attractive precursor.

| Starting Material | Chemical Structure | Key Properties |

| 1-Methylimidazole |  | Formula: C₄H₆N₂ Molar Mass: 82.10 g/mol Appearance: Colorless liquid Boiling Point: 198 °C |

There are two primary industrial routes for the synthesis of 1-methylimidazole: the acid-catalyzed methylation of imidazole with methanol and the Radziszewski reaction involving glyoxal, formaldehyde, ammonia, and methylamine.[1] For laboratory-scale preparations, methylation of imidazole with an alkyl halide followed by deprotonation is a common method.[1]

The Mechanism of Electrophilic Bromination and Regioselectivity

The bromination of 1-methylimidazole proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The regioselectivity of the bromination is governed by the electronic properties of the ring system.

The nitrogen atom at position 3 is basic and can be protonated in acidic media, which deactivates the ring towards electrophilic attack. The nitrogen at position 1, bearing a methyl group, is a π-donor, enriching the electron density of the ring. The positions most susceptible to electrophilic attack are C5, followed by C4, and then C2. However, the precise outcome of the reaction is highly dependent on the reaction conditions, particularly the pH.[2][3]

Controlling the stoichiometry of the brominating agent is crucial to prevent the formation of the thermodynamically stable 2,4,5-tribromo-1-methyl-1H-imidazole.[4] By carefully controlling the amount of brominating agent and the reaction conditions, it is possible to favor the formation of the desired dibrominated product. The substitution at the C2 and C4 positions is a kinetically controlled process under specific conditions.

Diagram of the Synthetic Workflow

Caption: General workflow for the synthesis of 2,4-Dibromo-1-methyl-1H-imidazole.

Detailed Experimental Protocol

While a direct, high-yield synthesis of 2,4-dibromo-1-methyl-1H-imidazole can be challenging due to the formation of multiple brominated species, a common strategy involves a two-step process of tribromination followed by selective debromination. This approach offers better control over the final product.

Step 1: Synthesis of 2,4,5-Tribromo-1-methyl-1H-imidazole

Materials:

-

1-Methylimidazole

-

Bromine (Br₂)

-

Acetic Acid

-

Sodium Acetate

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylimidazole (1.0 eq) and sodium acetate in acetic acid at room temperature.

-

Slowly add a solution of bromine (3.0 eq) in acetic acid to the reaction mixture.

-

Stir the resulting mixture at room temperature for 2-3 hours.

-

Remove the acetic acid in vacuo.

-

Suspend the residue in water and stir for 10-15 minutes.

-

Collect the precipitate by filtration, wash with water, and dry under high vacuum to yield 2,4,5-tribromo-1-methyl-1H-imidazole as a solid.

Step 2: Selective Debromination to 2,4-Dibromo-1-methyl-1H-imidazole

A precise protocol for the selective debromination to the 2,4-dibromo isomer is less commonly documented and often requires careful optimization. The general principle involves the use of a reducing agent that can selectively remove the most reactive bromine atom, which is typically at the 5-position.

Conceptual Workflow for Selective Debromination

Caption: Conceptual workflow for the selective debromination step.

Note on Direct Dibromination: Direct dibromination using controlled amounts of a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent is an alternative approach.[5] However, this often leads to a mixture of mono-, di-, and tri-brominated products, necessitating careful chromatographic purification.

Purification and Characterization

Purification

The crude product from the synthesis typically requires purification to remove unreacted starting materials, byproducts, and regioisomers.

-

Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation.

-

Column Chromatography: For mixtures of brominated imidazoles, silica gel column chromatography is an effective purification technique. A gradient of ethyl acetate in hexanes is often used as the eluent.

Characterization

The identity and purity of the synthesized 2,4-Dibromo-1-methyl-1H-imidazole should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₄H₄Br₂N₂ |

| Molecular Weight | 239.90 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 148 - 152 °C[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the C5-H proton and a singlet for the N-methyl protons. The chemical shifts will be influenced by the presence of the two bromine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the three imidazole ring carbons and the methyl carbon. The carbon atoms attached to bromine will exhibit characteristic chemical shifts.

Safety Considerations

-

Bromine (Br₂): Is a highly toxic, corrosive, and volatile substance. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: Acetic acid is corrosive. Organic solvents like hexanes and ethyl acetate are flammable.

Conclusion

The synthesis of 2,4-Dibromo-1-methyl-1H-imidazole, a valuable intermediate in drug discovery, is most practically achieved through a controlled electrophilic bromination of 1-methylimidazole. While direct dibromination presents challenges in controlling regioselectivity, a two-step approach involving tribromination followed by selective debromination can offer a more controlled route to the desired product. Careful attention to reaction conditions, stoichiometry, and purification techniques is paramount for obtaining a high-purity product. This guide provides the foundational knowledge and a practical framework for researchers to successfully synthesize this important building block.

References

- Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. II. Aqueous Bromination of Imidazole, 1-Methylimidazole and 2-Methylimidazole. Australian Journal of Chemistry, 27(11), 2331-2342.

- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 5). Pergamon Press.

-

PubChem. (n.d.). 2,4-Dibromo-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Quinoline. (n.d.). 4,5-Dibromo-1-methyl-1H-imidazole. Retrieved from [Link]

- Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synlett, 34(15), 1581-1584.

-

PubChem. (n.d.). 1-Methylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Introduction: The Strategic Value of 2,4-Dibromo-1-methyl-1H-imidazole in Modern Synthesis

An In-Depth Technical Guide to the Reactivity and Stability of 2,4-Dibromo-1-methyl-1H-imidazole

In the landscape of medicinal chemistry and materials science, the imidazole scaffold is a privileged structure, forming the core of numerous biologically active molecules and functional materials.[1][2] The strategic functionalization of this heterocycle is paramount for the exploration of structure-activity relationships (SAR) and the development of novel molecular entities. 2,4-Dibromo-1-methyl-1H-imidazole (CAS 53857-60-6) emerges as a highly versatile and valuable building block in this context.[3] Its dibrominated nature provides two distinct reactive handles for sequential and selective functionalization, primarily through metal-catalyzed cross-coupling reactions. The N-methyl group not only enhances stability and modulates electronic properties but also prevents complications arising from N-H reactivity or regioisomeric mixtures during substitution, a common challenge with unprotected imidazoles.[4]

This guide provides an in-depth exploration of the reactivity and stability of 2,4-Dibromo-1-methyl-1H-imidazole, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for its application in key synthetic transformations and provide a clear understanding of its stability profile to ensure robust and reproducible outcomes.

Physicochemical Properties

A foundational understanding of a reagent's physical and chemical properties is critical for its effective use. The key properties of 2,4-Dibromo-1-methyl-1H-imidazole are summarized below.

| Property | Value | Source |

| CAS Number | 53857-60-6 | [3][5] |

| Molecular Formula | C₄H₄Br₂N₂ | [3] |

| Molecular Weight | 239.90 g/mol | [3] |

| Appearance | White to light yellow solid | [1][6] |

| Purity | Typically ≥98% (by HPLC/NMR) | [6] |

Part 1: The Landscape of Reactivity

The synthetic utility of 2,4-Dibromo-1-methyl-1H-imidazole is dominated by the differential reactivity of its two carbon-bromine bonds. The electronic environment of the imidazole ring renders the C-Br bonds susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

Differential Reactivity of C2-Br vs. C4-Br

A critical aspect of this molecule is the non-equivalence of the bromine atoms at the C2 and C4 positions. In related polyhalogenated imidazole systems, the halogen at the 2-position is typically the most reactive towards palladium-catalyzed cross-coupling.[6][7] This enhanced reactivity is attributed to the electronic properties of the imidazole ring; the C2 position is more electrophilic and susceptible to oxidative addition to the Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[8]

This reactivity gradient is the cornerstone of its utility, enabling selective mono-functionalization at the C2 position under controlled conditions, followed by a subsequent, often more forcing, reaction at the C4 position. This stepwise approach allows for the controlled and unambiguous synthesis of complex, unsymmetrically substituted imidazoles.

Caption: Workflow for sequential functionalization of 2,4-Dibromo-1-methyl-1H-imidazole.

Palladium-Catalyzed Cross-Coupling Reactions

This molecule is an excellent substrate for a suite of Pd-catalyzed reactions that form the bedrock of modern organic synthesis.

The Suzuki-Miyaura reaction, which forges C(sp²)-C(sp²) bonds, is arguably the most common transformation applied to this substrate.[7][9] It allows for the introduction of a wide variety of aryl and heteroaryl moieties.

Causality in Protocol Design:

-

Catalyst/Ligand System: A typical system like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is used.[10][11] For challenging couplings, more electron-rich and bulky ligands (e.g., SPhos, XPhos) can accelerate the rate-limiting oxidative addition and reductive elimination steps.

-

Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential.[9] Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step of the catalytic cycle.[11]

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, DMF, Toluene) and water is common. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

Representative Protocol: Selective Suzuki-Miyaura Coupling at C2

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-Dibromo-1-methyl-1H-imidazole (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/H₂O (e.g., 4:1 v/v).

-

Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 2-aryl-4-bromo-1-methyl-1H-imidazole.

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, introducing alkynyl groups into the imidazole core.[12][13][14] This reaction is invaluable for creating rigid molecular scaffolds and extending conjugation.

Causality in Protocol Design:

-

Dual Catalyst System: The classic Sonogashira reaction employs a palladium catalyst (for the main cycle) and a copper(I) co-catalyst (e.g., CuI).[13][14] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile that undergoes transmetalation with the palladium center.

-

Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used both as a solvent and to neutralize the HX acid generated during the reaction.

-

Copper-Free Variants: Concerns about copper-induced alkyne homocoupling (Glaser coupling) have led to the development of copper-free Sonogashira protocols.[12][13] These often require stronger bases and specific ligand systems to facilitate the direct reaction of the alkyne with the palladium complex.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation for synthesizing pharmaceuticals where an aniline or related amine moiety is required.[8][15][16][17]

Causality in Protocol Design:

-

Ligand Choice: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) are critical.[15][16] They promote the reductive elimination step, which is often the turnover-limiting step for C-N bond formation, and prevent catalyst decomposition.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine, making it sufficiently nucleophilic to couple with the palladium center.[8]

Halogen-Metal Exchange and Lithiation

While Pd-catalyzed reactions are dominant, functionalization via halogen-metal exchange (e.g., using n-butyllithium) is another potential pathway. However, the literature suggests that lithiation of brominated imidazoles can be challenging and may not proceed cleanly, sometimes failing to result in a stable organolithium intermediate suitable for subsequent quenching with an electrophile.[18] Attempts to perform halogen-lithium exchange on 5-bromo- or 2,4,5-tribromo-1-methylimidazole with n-butyllithium have been reported to fail.[18] Therefore, for reliable and selective functionalization of 2,4-Dibromo-1-methyl-1H-imidazole, palladium-catalyzed cross-coupling methods are strongly recommended over lithiation strategies.

Part 2: Stability and Handling

A thorough understanding of a compound's stability is essential for its storage, handling, and application in multi-step syntheses.

Thermal Stability

| Condition | Stability Profile | Expert Insight |

| Thermal (Solid State) | High. Estimated decomposition > 200 °C. | Stable under typical reaction heating conditions (up to ~150 °C). Avoid excessive, prolonged heating. |

| Aqueous/Protic Solvents | Generally stable. | The imidazole ring is robust. No significant hydrolysis is expected under neutral or mildly acidic/basic conditions at moderate temperatures. |

| Strong Oxidizing Agents | Potential for degradation. | Strong oxidants like bromine or NBS in aqueous media can lead to oxidative degradation of the imidazole ring itself, yielding products like glyoxal.[21][22] |

| Strong Reducing Agents | C-Br bonds may be susceptible to reduction. | Conditions for catalytic hydrogenation (e.g., H₂, Pd/C) could potentially lead to hydrodebromination. |

| Strong Acids/Bases | Generally stable. | The N-methyl group protects against N-deprotonation/re-alkylation issues. The core is stable to bases used in coupling reactions. |

| Light Exposure | Moderate. | As with many brominated aromatic compounds, prolonged exposure to high-intensity UV light may cause degradation. Storage in amber vials is recommended. |

Chemical Degradation Pathways

The primary chemical instability of concern is oxidative degradation. The reaction of imidazoles with reagents like bromine or N-bromosuccinimide (NBS) in aqueous environments can lead to the cleavage of the heterocyclic ring.[22] This is a critical consideration; while the C-Br bonds are used as reactive handles, the core ring system is not indestructible and can be compromised under harsh oxidative conditions.

Recommended Storage and Handling

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light by using an amber glass bottle.

-

Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). Handle in a fume hood to avoid inhalation of dust. It is a stable solid, simplifying weighing and transfer operations compared to volatile liquids or air-sensitive reagents.

Conclusion

2,4-Dibromo-1-methyl-1H-imidazole stands as a premier building block for the synthesis of complex substituted imidazoles. Its value lies in the differential reactivity of its C2 and C4 bromine atoms, which enables a predictable and selective sequential functionalization strategy. Mastery of its application in palladium-catalyzed cross-coupling reactions—notably the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—unlocks vast potential for drug discovery and materials science. The compound exhibits robust thermal and chemical stability under typical synthetic conditions, though care must be taken to avoid harsh oxidative environments that could degrade the imidazole core. By understanding the principles of its reactivity and the limits of its stability, researchers can confidently and effectively leverage this versatile intermediate to accelerate their R&D pipelines.

References

-

ResearchGate. Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). Available from: [Link]

-

Schmir, G. L., & Cohen, L. A. (1965). Oxidative Degradation of Imidazoles by Bromine or N-Bromosuccinimide*. Biochemistry, 4(3), 533–539. Available from: [Link]

-

Oceanchem Group Limited. Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. Available from: [Link]

-

Oceanchem Group Limited. Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block. Available from: [Link]

-

ACS Publications. Oxidative Degradation of Imidazoles by Bromine or N-Bromosuccinimide.* Available from: [Link]

-

ResearchGate. An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Request PDF. Available from: [Link]

-

Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synlett. Available from: [Link]

-

Semantic Scholar. Halogenated polyaryletherketones with enhanced thermal stability. Available from: [Link]

-

Semantic Scholar. synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

-

MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available from: [Link]

-

ResearchGate. A general route to 4-substituted imidazoles. Available from: [Link]

-

ResearchGate. (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available from: [Link]

-

ResearchGate. Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... Available from: [Link]

-

PubChem. 2,4-Dibromo-1H-imidazole. Available from: [Link]

-

Autechaux. The Role of Brominated Imidazoles in Modern Chemical Synthesis. Available from: [Link]

-

Semantic Scholar. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]

-

National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available from: [Link]

-

ResearchGate. Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-

ResearchGate. (PDF) Thermal stability and combustion behaviors of energetic materials based on a new heterocycle azasydnone. Available from: [Link]

-

ResearchGate. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

ResearchGate. Thermal Stabilizers for Halogenated Polymers | Request PDF. Available from: [Link]

-

ResearchGate. Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed... Available from: [Link]

- Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

Sources

- 1. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. 53857-60-6|2,4-Dibromo-1-methyl-1H-imidazole|BLD Pharm [bldpharm.com]

- 6. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. Halogenated polyaryletherketones with enhanced thermal stability | Semantic Scholar [semanticscholar.org]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

literature review on 2,4-Dibromo-1-methyl-1H-imidazole synthesis

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-1-methyl-1H-imidazole

Abstract